molecular formula C15H11Cl2NO B1615084 Acetamide, 2,2-dichloro-N-(2-fluorenyl)- CAS No. 60550-81-4

Acetamide, 2,2-dichloro-N-(2-fluorenyl)-

Cat. No.: B1615084
CAS No.: 60550-81-4
M. Wt: 292.2 g/mol
InChI Key: SHLOTSWHBOJSGC-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(2-fluorenyl)acetamide is a substituted acetamide featuring a dichloroacetyl group linked to a 2-fluorenyl aromatic moiety via an amide bond. The fluorenyl group introduces steric bulk and π-electron density, distinguishing it from simpler phenyl or substituted phenyl derivatives. This article synthesizes insights from structurally related compounds to infer its properties and applications.

Properties

CAS No.

60550-81-4

Molecular Formula

C15H11Cl2NO

Molecular Weight

292.2 g/mol

IUPAC Name

2,2-dichloro-N-(9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H11Cl2NO/c16-14(17)15(19)18-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7H2,(H,18,19)

InChI Key

SHLOTSWHBOJSGC-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C(Cl)Cl

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C(Cl)Cl

Other CAS No.

60550-81-4

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Features

Substituent Effects on Molecular Conformation
  • N-Aryl Dichloroacetamides: Compounds like 2,2-dichloro-N-(3-nitrophenyl)acetamide (3NPDCA) and 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide (23DMPDCA) exhibit distinct conformations based on substituent positions. For example: In 3NPDCA, the N–H bond adopts an antiperiplanar conformation relative to the meta-nitro group, a trend also seen in 2,2-dichloro-N-(3-chlorophenyl)acetamide (3CPDCA) . In 23DMPDCA, the N–H bond is syn to both 2- and 3-methyl substituents, contrasting with the anti conformation in 2,2-dichloro-N-(3-methylphenyl)acetamide (3MPDCA) .
Hydrogen Bonding and Crystal Packing
  • N–H···O and C–H···O Interactions: Most N-aryl dichloroacetamides form infinite chains or networks via hydrogen bonds. For example: 2,2-Dichloro-N-(4-methylphenylsulfonyl)acetamide forms chains along the a-axis via N–H···O bonds . 23DMPDCA links molecules through simultaneous N–H···O and C–H···O interactions .

Physicochemical Properties

Melting Points and Stability
  • Substituted dichloroacetamides exhibit melting points influenced by substituent polarity and hydrogen bonding. For example:
    • 2,2-Dichloro-N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide melts at 123–124°C .
    • Chloramphenicol (a dichloroacetamide derivative) has a melting point of 150–153°C, attributed to its nitro and hydroxyl groups .
    • Implication for Fluorenyl Derivative : The fluorenyl group’s hydrophobicity may lower solubility in polar solvents compared to nitro- or hydroxyl-substituted analogs.

Preparation Methods

Halogenation of Phenylacetonitrile Derivatives

A common precursor approach involves the halogenation of phenylacetonitrile derivatives to introduce the 2,2-dichloro substituents. According to patent EP1490322B1, 2,2-dichlorophenylacetonitrile can be synthesized by reacting benzyl cyanide derivatives with chlorine gas in the presence of catalytic hydrochloric acid at controlled temperatures (0 to 80 °C, preferably 15 to 50 °C). This step ensures selective chlorination at the alpha-carbon adjacent to the nitrile group, forming the 2,2-dichlorinated nitrile intermediate.

Conversion to Acetamide Derivative

Following halogenation, the nitrile intermediate undergoes hydrolysis and subsequent amidation to form the acetamide structure. The process involves reacting the 2,2-dichlorophenylacetonitrile with water and an alcohol in the presence of a hydrogen halide (preferably gaseous HCl). This reaction proceeds under mild conditions (typically 15 to 50 °C) to convert the nitrile group into the corresponding amide, while maintaining the dichloro substitution intact.

Purification and Isolation

The crude product typically contains by-products such as organic acids formed by hydrolysis and incomplete halogenation derivatives. Purification involves extraction with organic solvents like hexane, heptane, toluene, or ethers, followed by distillation under reduced pressure to remove low-boiling impurities. The final product is isolated by vacuum distillation at temperatures around 128 °C under 10 mbar pressure to ensure high purity and yield.

Data Table Summarizing Key Preparation Steps

Step Reaction Type Reagents/Conditions Temperature (°C) Notes
1 Halogenation Benzyl cyanide + Cl2 + catalytic HCl 15 - 50 Selective 2,2-dichlorination at alpha-C
2 Hydrolysis/Amidation 2,2-dichlorophenylacetonitrile + H2O + ROH + HCl (g) 15 - 50 Converts nitrile to acetamide
3 N-Substitution 2-fluorenyl derivative + activating agents Controlled Forms N-(2-fluorenyl) acetamide
4 Purification Extraction (hexane, toluene, etc.) + Vacuum distillation ~128 at 10 mbar Removes by-products and solvents

Research Findings and Process Advantages

  • The described halogenation and hydrolysis process yields 2,2-dichloro acetamide derivatives with higher purity and yield compared to conventional methods.
  • Utilization of gaseous hydrogen halides (HCl or HBr) enhances reaction efficiency and reduces emissions, contributing to environmentally friendlier processes.
  • The two-stage process allows for the recycling of exhaust gases, reducing raw material consumption and waste generation.
  • The mild reaction conditions (low to moderate temperatures) minimize side reactions and degradation of sensitive functional groups.
  • Extraction and distillation steps are optimized to remove impurities such as ammonium salts and organic acids, ensuring the final compound's quality.

Q & A

Basic Questions

Q. What are the recommended synthetic pathways for 2,2-dichloro-N-(2-fluorenyl)acetamide, and what methodological considerations are critical for yield optimization?

  • Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, fluorenylamine can react with 2,2-dichloroacetyl chloride in anhydrous dichloromethane under inert conditions (N₂ atmosphere). Catalytic triethylamine is often added to neutralize HCl byproducts. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is essential. Yield optimization requires strict temperature control (0–5°C during acyl chloride addition) and stoichiometric excess of acyl chloride (1.2–1.5 equiv) .

Q. How can researchers validate the structural identity of 2,2-dichloro-N-(2-fluorenyl)acetamide using spectroscopic and crystallographic methods?

  • Answer :

  • NMR : 1H^1H NMR should show fluorenyl aromatic protons (δ 7.2–7.8 ppm, multiplet) and a singlet for the dichloroacetamide CHCl₂ group (δ 5.8–6.2 ppm). 13C^{13}C NMR confirms the carbonyl (C=O, δ ~165 ppm) and Cl₂C–N (δ ~60 ppm) .
  • IR : Key peaks include C=O stretch (~1680 cm⁻¹) and N–H bend (~1550 cm⁻¹). Compare with databases like NIST Standard Reference Data .
  • X-ray crystallography : Use SHELX software for structure solution. Refinement should address potential disorder in the fluorenyl moiety. Metrics: R₁ < 0.05, wR₂ < 0.10 .

Advanced Questions

Q. What crystallographic challenges are associated with 2,2-dichloro-N-(2-fluorenyl)acetamide, and how can they be resolved?

  • Answer : The bulky fluorenyl group often causes crystal packing disorder, leading to twinning or poor diffraction. Mitigation strategies:

  • Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Apply SHELXD for dual-space structure solution and Olex2 for refinement.
  • For severe disorder, employ restraints on atomic displacement parameters (ADPs) or partial occupancy modeling .

Q. How do the electron-withdrawing dichloro groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : The Cl₂C– moiety activates the acetamide carbonyl toward nucleophilic attack (e.g., hydrolysis, aminolysis). Kinetic studies using HPLC or LC-MS reveal:

  • Hydrolysis rates increase under alkaline conditions (pH > 10), forming 2-fluorenylamine and dichloroacetate.
  • Reactivity correlates with Hammett σ values (σ ≈ 1.5 for Cl₂C–), validated by computational DFT studies (B3LYP/6-31G*) .

Q. What methodologies are employed to assess the compound’s potential as a bioactive scaffold in medicinal chemistry?

  • Answer :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based assays (e.g., FRET). IC₅₀ values are derived from dose-response curves.
  • Molecular docking : Use AutoDock Vina to predict binding interactions with target proteins (e.g., EGFR, PDB ID: 1M17).
  • In vitro toxicity : MTT assays on cell lines (e.g., HEK293) determine cytotoxicity thresholds (LD₅₀ < 50 μM suggests therapeutic potential) .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) across studies?

  • Answer :

  • DSC analysis : Perform differential scanning calorimetry to confirm melting points (reported range: 150–155°C for analogs).
  • Inter-laboratory validation : Compare data from multiple sources (e.g., NIST, PubChem) and assess purity via HPLC (≥98% area). Contradictions often arise from impurities or polymorphic forms .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of dichloroacetamide.
  • Characterization : Cross-validate spectral data with computational predictions (e.g., Gaussian NMR simulations).
  • Crystallography : Deposit refined structures in the Cambridge Structural Database (CSD) for community access .

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